Terminal Chloro Group Enables Derivatization Chemistry Absent in Non-Halogenated 2,4-Diol Analogs
The target compound possesses a chlorine atom at the C7 position. In contrast, the closely related 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol (described in US7205443B2) bears a terminal methyl group (-CH3) at the analogous position and thus lacks a leaving group for nucleophilic displacement or elimination chemistry [1]. The C-Cl bond dissociation energy (~327 kJ/mol for primary alkyl chlorides) provides a thermodynamically accessible handle for SN2 reactions, Williamson ether synthesis, or dehydrohalogenation to install terminal alkenes—transformations that are chemically impossible with the non-halogenated pentane or heptane analogs [2].
| Evidence Dimension | Presence of terminal leaving group (C-Cl bond) for derivatization |
|---|---|
| Target Compound Data | Contains primary alkyl chloride at C7 position; C-Cl bond present |
| Comparator Or Baseline | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol (terminal -CH3; no leaving group) |
| Quantified Difference | Qualitative: Target can undergo SN2/elimination chemistry; comparator cannot. Difference in accessible reaction pathways is categorical (possible vs. impossible). |
| Conditions | Structural comparison based on molecular formula and connectivity data from PubChem [2] and patent disclosure US7205443B2 [1] |
Why This Matters
For procurement decisions in synthetic chemistry, the terminal chlorine provides a functional handle that enables downstream diversification (e.g., azide substitution, thioether formation, olefin installation) unavailable with non-halogenated diol analogs.
- [1] US7205443B2, Processes for producing fluorine-containing 2,4-diols and their derivatives. Yamamoto Y. et al., Central Glass Co., Ltd. Published 2007. See formula [4] defining the generic 2,4-diol scaffold. View Source
- [2] PubChem, Compound Summary for CID 59081: 2D Structure showing SMILES notation C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl confirming terminal C-Cl bond. Accessed April 2026. View Source
